N-Fmoc-N,O-dimethyl-D-serine

Description

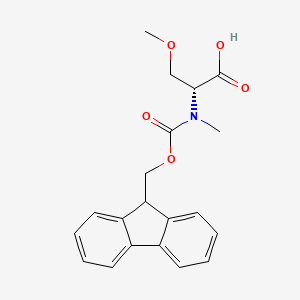

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methoxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-21(18(12-25-2)19(22)23)20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,23)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHCRMIWFPLNJK-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(COC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](COC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Application of N Fmoc N,o Dimethyl D Serine

The synthesis of N-Fmoc-N,O-dimethyl-D-serine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. An improved method for synthesizing Fmoc-N-methyl serine involves the formation and subsequent reduction of an oxazolidinone intermediate using a Lewis acid under mild conditions. researchgate.net This approach has been shown to provide better yields and shorter reaction times compared to previous methods. researchgate.net

The applications of N-Fmoc-N,O-dimethyl-L-serine, the L-enantiomer of the compound in focus, highlight its importance as a building block in the synthesis of complex natural products. For instance, it is a key component in the synthesis of coibamide A, a marine natural product with potent antiproliferative activity against human cancer cells. glpbio.commedchemexpress.com The D-enantiomer, this compound, is similarly valuable for constructing peptides with specific stereochemistry, which is often crucial for their biological activity.

Mechanistic and Stereochemical Considerations in Synthesis

Reaction Mechanism of Fmoc Group Introduction and Cleavage

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, prized for its unique cleavage conditions which are orthogonal to many other protecting groups. wikipedia.org It serves as a temporary protecting group for the amino function. embrapa.br

Fmoc Group Introduction:

The introduction of the Fmoc group onto the nitrogen atom of N,O-dimethyl-D-serine is typically achieved through nucleophilic attack of the secondary amine on an activated Fmoc derivative. The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.orgtotal-synthesis.com

The reaction with Fmoc-Cl is often performed under Schotten-Baumann conditions, which involve an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) to neutralize the hydrochloric acid byproduct. total-synthesis.com Alternatively, anhydrous conditions with a base like pyridine (B92270) can be used. total-synthesis.com The mechanism involves the nucleophilic amine attacking the highly reactive acid chloride, leading to the displacement of the chloride leaving group. total-synthesis.com

Fmoc-OSu is now more commonly used due to its greater stability and the reduced likelihood of side reactions, such as the formation of oligopeptides. total-synthesis.com The reaction with Fmoc-OSu proceeds via the attack of the amine on the succinimide (B58015) carbonate, with N-hydroxysuccinimide (HOSu) as the leaving group. The reaction conditions are generally mild. youtube.com

Fmoc Group Cleavage:

The defining characteristic of the Fmoc group is its lability to basic conditions, while remaining stable to acid. wikipedia.org This allows for its selective removal without disturbing acid-labile side-chain protecting groups or the linkage to a solid support in peptide synthesis. creative-peptides.com The cleavage is a base-induced β-elimination reaction. chempep.com

The mechanism proceeds in two main steps:

Proton Abstraction: A base, most commonly a secondary amine like piperidine (B6355638), abstracts the acidic proton at the C9 position of the fluorene (B118485) ring system. nih.govresearchgate.net This deprotonation is facilitated by the electron-withdrawing nature of the fluorene system, which results in a stabilized fluorenyl anion. total-synthesis.com

β-Elimination: The resulting anion undergoes a rapid elimination, leading to the formation of the free amine, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF). embrapa.brnih.gov

The choice of base is crucial for efficient cleavage. Piperidine is widely used because it is a strong enough base to deprotect the Fmoc group quickly (with a half-life of seconds in a 20% piperidine/DMF solution) and it effectively traps the dibenzofulvene byproduct by forming a stable adduct, preventing it from participating in side reactions with the newly liberated amine. wikipedia.orgscielo.org.mx Other amines like morpholine (B109124) can also be used, while tertiary amines deprotect the Fmoc group much more slowly. total-synthesis.comnih.gov

Preservation of Chiral Integrity during N,O-Dimethylation and Fmoc Protection

Maintaining the D-configuration at the α-carbon of serine is paramount during the synthesis of N-Fmoc-N,O-dimethyl-D-serine. Racemization, the formation of the L-enantiomer, can occur at various stages if conditions are not carefully controlled. The key steps where chiral integrity must be preserved are the N,O-dimethylation and the subsequent Fmoc protection.

The synthesis of N-methylated amino acids can be challenging due to the potential for racemization. researchgate.net Strategies to prevent this often involve the temporary protection of the carboxylic acid function. For instance, the use of benzhydryl or phenacyl esters for the carboxyl group has been shown to be effective during the N-methylation of N-nosyl-amino acids with diazomethane, as these protecting groups can be removed under mild conditions without affecting stereochemical integrity. researchgate.net Direct N-alkylation of α-amino acid esters with alcohols, catalyzed by ruthenium complexes, has also been developed as a method that provides excellent retention of stereochemistry. d-nb.info

During peptide coupling, racemization is a known risk, especially for certain amino acids like histidine and cysteine. nih.gov While serine is generally less prone to racemization than these residues, the conditions used for Fmoc group introduction and any subsequent activation of the carboxyl group must be chosen carefully. The use of urethane-based protecting groups like Fmoc itself helps to suppress racemization during peptide bond formation because the corresponding oxazolone, a key intermediate in one racemization pathway, is less readily formed. nih.gov

The inherent chirality of D-serine originates from biological systems, where enzymes like serine racemase catalyze the conversion from L-serine. nih.govcambridge.org In a synthetic setting, starting with enantiomerically pure D-serine is the first step. Subsequent reactions, such as the N,O-dimethylation and Fmoc protection, must be performed under conditions known to minimize epimerization. The choice of reagents, solvents, and temperature all play a role in preserving the chiral center. For example, the use of chiral auxiliaries has been employed in the enantioselective synthesis of other complex amino acids to set stereocenters with high diastereoselectivity. researchgate.net

Analysis of Side Reactions and Impurity Profiles in Synthetic Pathways

The synthesis of this compound, like any multi-step chemical synthesis, is susceptible to side reactions that can lead to the formation of impurities. A thorough understanding of these potential byproducts is essential for developing robust purification strategies and ensuring the final product's quality.

Impurities from Fmoc Group Introduction:

The process of introducing the Fmoc group can generate predictable impurities. sigmaaldrich.com

Dipeptide Formation: If Fmoc-Cl is used, the in-situ generated acid chloride can react with the carboxylate of an already formed Fmoc-amino acid, leading to the formation of an Fmoc-dipeptide impurity (Fmoc-Xaa-Xaa-OH). nih.gov

Lossen Rearrangement: When using Fmoc-OSu, a Lossen-type rearrangement can occur, resulting in the formation of Fmoc-β-Ala-OH and subsequently Fmoc-β-Ala-Xaa-OH impurities. These byproducts can be incorporated into a growing peptide chain. nih.gov

Incomplete Reaction: A failure to completely react the starting amino acid will result in its presence as a free amino acid impurity in the final Fmoc-protected product. sigmaaldrich.com

Impurities from Fmoc Cleavage:

The cleavage of the Fmoc group can also introduce impurities.

Dibenzofulvene Adducts: The dibenzofulvene (DBF) intermediate generated during deprotection is an electrophile and can react with the newly deprotected amine if not efficiently scavenged by the cleavage base (e.g., piperidine). wikipedia.orgchempep.com This can lead to the irreversible capping of the amine.

Diketopiperazine Formation: At the dipeptide stage in solid-phase peptide synthesis, the deprotected N-terminal amine can attack the ester linkage to the resin, leading to the formation of a cyclic diketopiperazine and cleavage from the support. This is particularly prevalent in Fmoc-based syntheses. peptide.com

Other Potential Impurities:

Racemization: As discussed in the previous section, the formation of the L-enantiomer (N-Fmoc-N,O-dimethyl-L-serine) is a critical potential impurity that compromises the stereochemical purity of the final product.

Aspartimide Formation: While not directly applicable to serine, it is a major side reaction in Fmoc chemistry when aspartic acid is present in a peptide sequence, highlighting the base-sensitive nature of the process. nih.govpeptide.com

Acetic Acid Contamination: Trace amounts of acetic acid in the Fmoc-amino acid starting material can have a significant impact during peptide synthesis, as it is highly reactive and can act as a capping agent, leading to truncated peptide sequences. sigmaaldrich.com

The presence of these impurities can negatively affect the outcome of subsequent reactions, such as peptide synthesis, by causing deletions or double insertions of the amino acid. sigmaaldrich.com Therefore, highly optimized HPLC methods are often employed to separate and quantify these related impurities, ensuring the high purity required for applications like pharmaceutical ingredient production. nih.govsigmaaldrich.com

Integration into Solid Phase Peptide Synthesis Spps and Solution Phase Methodologies

N-Fmoc-N,O-dimethyl-D-serine as a Building Block in Fmoc-Based SPPS

Fmoc-based SPPS is the predominant method for the chemical synthesis of peptides. nih.gov This strategy is built on the principle of orthogonal protection, where the temporary Nα-amino protecting group (Fmoc) can be removed under conditions that leave the permanent side-chain protecting groups and the resin linkage intact. biosynth.comchempep.com The Fmoc group is stable to acids but is readily cleaved by a secondary amine base, typically piperidine (B6355638), through a β-elimination mechanism. chempep.com

In this context, this compound functions as a key building block. The Fmoc group protects the N-terminal methylamino group during the coupling of its carboxyl group to the free amino group of the growing peptide chain attached to the solid support. peptide.com After coupling, the resin is washed to remove excess reagents, and the Fmoc group is then selectively removed with a piperidine solution to liberate the N-methylamino group for the next coupling cycle. chempep.compeptide.com This iterative process of coupling and deprotection allows for the controlled, stepwise elongation of the peptide chain. biosynth.com The use of the Fmoc group is advantageous because the deprotection conditions are mild, which is compatible with a wide range of sensitive amino acid side chains and modifications. nih.gov

Strategies for Incorporating this compound into Peptide Chains

The incorporation of N-methylated amino acids like this compound presents unique challenges, primarily due to the steric hindrance imposed by the N-methyl group. This can significantly slow down the coupling reaction compared to non-methylated counterparts. nih.gov Therefore, specific strategies are required to ensure efficient and complete incorporation into the peptide sequence.

To overcome the reduced reactivity of N-methylated amino acids, the optimization of coupling conditions is paramount. This involves the careful selection of solvents, coupling reagents, and reaction times.

Solvents: Solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are standard in SPPS because they effectively swell the resin and solubilize reagents. acs.orguiw.edu For difficult couplings involving sterically hindered residues, solvent mixtures or alternative "green" solvents like propylene (B89431) carbonate may also be employed to improve reaction kinetics. rsc.org

Coupling Reagents: Standard carbodiimide (B86325) activators like N,N'-dicyclohexylcarbodiimide (DCC) may be insufficient for driving the acylation of a secondary amine to completion. More potent activating reagents are generally required. luxembourg-bio.com Phosphonium salts (e.g., PyBOP®, PyBrOP®) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are highly effective for these challenging couplings. uiw.eduluxembourg-bio.comsigmaaldrich.com HATU, in particular, is often recommended for coupling N-methylated amino acids due to its high reactivity and ability to suppress racemization. uiw.edu

Reaction Conditions: To ensure complete reaction, extended coupling times and "double coupling" procedures are common strategies. In a double coupling, after the initial reaction period, the vessel is drained and washed, and a fresh solution of the activated amino acid is added for a second coupling step. Monitoring the reaction's completeness with a colorimetric test (e.g., Kaiser test, which is negative for secondary amines) is crucial before proceeding to the next deprotection step. sigmaaldrich.com

Table 1: Comparison of Common Coupling Reagents for SPPS

| Reagent Class | Examples | General Application | Suitability for N-Methylated Residues |

|---|---|---|---|

| Carbodiimides | DCC, DIC | Standard couplings, often with additives like HOBt or Oxyma. | Often slow and inefficient; may require extended reaction times. |

| Phosphonium Salts | PyBOP®, PyAOP® | Efficient activation for standard and moderately difficult couplings. | Good; generally more effective than carbodiimides. |

| Aminium/Uronium Salts | HBTU, TBTU, HCTU, HATU | Highly efficient for most couplings, including hindered ones. | Excellent; HATU is considered one of the most effective reagents for overcoming the steric hindrance of N-methyl groups. uiw.edu |

Orthogonality is a fundamental concept in chemical synthesis, referring to the ability to selectively remove one type of protecting group in the presence of others using different chemical conditions. biosynth.comiris-biotech.de In Fmoc-based SPPS, the primary orthogonal scheme involves the base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection. nih.goviris-biotech.de

The N-Fmoc group of N,O-dimethyl-D-serine fits perfectly within this scheme. It is removed at each step with piperidine, while the permanent side-chain protecting groups on other amino acids in the sequence remain unaffected. chempep.com These side-chain groups are typically based on the tert-butyl (tBu) cation, such as tert-butyl ethers for Serine and Threonine, tert-butyl esters for Aspartic and Glutamic acid, and the tert-butyloxycarbonyl (Boc) group for Lysine (B10760008) and Tryptophan. peptide.comiris-biotech.de Other acid-labile groups like the Trityl (Trt) group are used for Cysteine, Histidine, Asparagine, and Glutamine. nih.gov All these acid-labile groups are stable to the repetitive piperidine treatments but are cleaved simultaneously at the end of the synthesis during the final cleavage from the resin, which is typically accomplished with a strong acid cocktail, most commonly containing Trifluoroacetic acid (TFA). iris-biotech.de

Table 2: Common Side-Chain Protecting Groups in Fmoc SPPS

| Amino Acid | Side-Chain Protecting Group | Abbreviation | Cleavage Condition |

|---|---|---|---|

| Aspartic Acid, Glutamic Acid | tert-Butyl ester | OtBu | Strong Acid (e.g., TFA) iris-biotech.de |

| Serine, Threonine, Tyrosine | tert-Butyl ether | tBu | Strong Acid (e.g., TFA) iris-biotech.de |

| Lysine, Tryptophan | tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) peptide.com |

| Arginine | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Strong Acid (e.g., TFA) nih.gov |

| Histidine, Cysteine, Asparagine | Trityl | Trt | Strong Acid (e.g., TFA) nih.gov |

Application in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides and for the synthesis of peptide fragments intended for subsequent ligation. nih.govrsc.org this compound is also well-suited for use in solution-phase methodologies.

In this approach, the protected amino acid is coupled to a protected peptide ester in a suitable organic solvent. The activation of the carboxylic acid is achieved using the same types of coupling reagents as in SPPS. rsc.org After the coupling reaction, the resulting fully protected peptide must be isolated and purified, typically by extraction, precipitation, or chromatography, which is more labor-intensive than the simple filtration used in SPPS. Following purification, the Nα-Fmoc group is selectively removed with a base like piperidine or morpholine (B109124) to prepare the peptide for the next coupling step. The principles of orthogonal protection are equally critical in solution-phase synthesis to prevent unwanted side reactions. nih.gov

Challenges and Advancements in Peptide Elongation with N-Methylated Amino Acids

The incorporation of N-methylated amino acids is a known challenge in peptide synthesis. The primary obstacle is the steric bulk of the N-alkyl group, which hinders the approach of the activated carboxyl group to the N-terminal amine, leading to significantly slower reaction rates. nih.gov This can result in incomplete couplings, leading to deletion sequences in the final product. researchgate.net Furthermore, the tertiary amide bond formed after coupling can influence the conformation of the peptide backbone, potentially increasing the tendency for aggregation during synthesis, which can further impede both coupling and deprotection steps. sigmaaldrich.com

To address these challenges, significant advancements have been made:

Advanced Coupling Reagents: The development of highly active coupling reagents, such as HATU and other uronium/aminium salts, has been a major breakthrough, enabling the efficient acylation of sterically hindered secondary amines. uiw.edu

Microwave-Assisted SPPS: The application of microwave energy can dramatically accelerate coupling and deprotection reactions by increasing the kinetic energy of the molecules. This has proven to be particularly effective for difficult sequences, including those containing N-methylated residues.

Optimized Reaction Conditions: Research has shown that factors such as pH can influence the rate of peptide bond formation with N-methylated amino acids. For instance, increasing the pH can hasten the reaction, likely by ensuring the deprotonation of the N-methylamino nucleophile. researchgate.net

Backbone Protection: For sequences prone to aggregation, temporary backbone protection using groups like 2-hydroxy-4-methoxybenzyl (Hmb) can be employed. These groups disrupt the interchain hydrogen bonding that leads to aggregation, thereby improving solvation and reaction efficiency. sigmaaldrich.com

These ongoing developments continue to improve the reliability and efficiency of synthesizing complex peptides containing challenging residues like this compound.

Applications in Peptide and Peptidomimetic Design

Design of N-Methylated Peptides and Peptidomimetics for Enhanced Properties

The incorporation of structural motifs like N-methylation and D-amino acids is a key strategy in modern medicinal chemistry to enhance the drug-like properties of peptides. N-Fmoc-N,O-dimethyl-D-serine is a reagent that allows for the precise installation of two such features in a single residue.

N-methylation, the replacement of an amide proton with a methyl group, profoundly alters a peptide's physicochemical and biological properties. researchgate.net This modification is common in peptide natural products and is a widely used technique to improve the pharmacokinetic profile of peptide drug candidates. nih.govnih.gov

One of the most significant effects of N-methylation is the enhancement of metabolic stability. researchgate.net The steric hindrance provided by the N-methyl group can protect the adjacent peptide bond from cleavage by peptidases, which recognize and degrade "normal" amide bonds. fieldofscience.com This increased resistance to enzymatic degradation leads to a longer in vivo half-life. springernature.com

Furthermore, N-methylation impacts a peptide's conformation and permeability. By removing the hydrogen bond donating capacity of the amide nitrogen, N-methylation can disrupt secondary structures like helices and sheets that rely on these hydrogen bonds. fieldofscience.comrsc.org However, it also lowers the energy barrier for the rotation of the amide bond, leading to a more evenly distributed population of cis and trans conformers compared to non-methylated peptides, which strongly prefer the trans conformation. fieldofscience.com This conformational flexibility can be advantageous for receptor binding and can help stabilize specific folded structures, such as β-turns. researchgate.net From a pharmacokinetic standpoint, N-methylation increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes and enhance oral bioavailability. fieldofscience.comrsc.org

| Property | Effect of N-Methylation | Underlying Mechanism |

|---|---|---|

| Metabolic Stability | Increased | Steric hindrance prevents recognition and cleavage by peptidases. fieldofscience.com |

| Membrane Permeability | Increased | Increases lipophilicity and can mask polar N-H groups. fieldofscience.comrsc.org |

| Conformation | Altered | Increases the population of cis amide bonds, affecting secondary structure. fieldofscience.com |

| Receptor Specificity | Can be improved | Conformational constraints can favor binding to a specific receptor subtype. researchgate.net |

| Oral Bioavailability | Potentially improved | Combination of increased stability and permeability. nih.govnih.gov |

The use of D-amino acids, the enantiomers of the naturally occurring L-amino acids, is another powerful strategy for peptide drug design. The D-serine core of this compound introduces proteolytic resistance because endogenous proteases are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. nih.govpnas.orgnih.gov This resistance to degradation significantly increases the half-life of peptide therapeutics in the body. pnas.org

The incorporation of a D-amino acid also has a profound impact on peptide conformation. While a simple substitution of an L-amino acid with its D-counterpart in a structured peptide can disrupt its native topology and abolish activity, strategic placement can induce specific and stable secondary structures. pnas.org For example, a sequence of alternating L- and D-amino acids can promote the formation of unique helical structures, while an L-D sequence can nucleate the formation of a β-turn.

However, the design of D-amino acid-containing peptides requires careful consideration. For instance, while L-peptides form right-handed α-helices, peptides composed entirely of D-amino acids will form left-handed helices. pnas.org This inversion of topology can destroy the precise arrangement of side chains required for target recognition. Therefore, successful design often involves more subtle approaches than simple L-to-D replacement.

| Property | L-Amino Acid Peptides | D-Amino Acid Containing Peptides |

|---|---|---|

| Proteolytic Stability | Susceptible to degradation | Highly resistant to degradation. nih.govnih.gov |

| Immunogenicity | Can be immunogenic | Generally low immunogenicity. pnas.org |

| Secondary Structure | Form right-handed helices | Form left-handed helices (if all D); can induce specific turns. pnas.org |

| Bioactivity | Native activity | Activity depends on specific design; simple replacement often leads to loss of function. pnas.org |

Role in the Total Synthesis of Complex Natural Products (e.g., Coibamide A)

This compound and related derivatives are essential for the laboratory synthesis of complex, biologically active natural products. A prominent example is Coibamide A, a cyclic depsipeptide isolated from a Panamanian marine cyanobacterium. nih.govacs.org Coibamide A exhibits potent antiproliferative activity against human cancer cells by targeting the Sec61 translocon, a critical component of the protein secretion pathway in the endoplasmic reticulum. nih.govmedchemexpress.com

The structure of Coibamide A is characterized by a high degree of N-methylation and the presence of a D-amino acid, specifically D-methylalanine. nih.gov The total synthesis of such a molecule is a formidable task that requires precise control over stereochemistry and the installation of multiple N-methyl groups. While Coibamide A itself contains D-methylalanine and N,O-dimethyl-L-serine, the synthesis of its analogues and precursors often relies on versatile building blocks derived from other amino acids, including D-serine. For instance, the synthesis of novel lysine (B10760008) mimetics to replace a portion of the Coibamide A macrocycle began with a D-serine-derived Garner aldehyde, underscoring the utility of D-serine derivatives in accessing these complex architectures. nih.govacs.org Building blocks like this compound are crucial for constructing a library of analogues to probe the structure-activity relationship (SAR) of the natural product. nih.gov SAR studies have revealed, for example, that replacing the two N,O-dimethylserine units in Coibamide A with N-methylalanines can maintain its potent cytotoxic activity. nih.govacs.org

| Feature | Description | Relevance of this compound |

|---|---|---|

| Compound Class | Cyclic Depsipeptide | Building block for complex peptide synthesis. |

| Key Structural Elements | Highly N-methylated backbone, one D-amino acid, macrolactone linkage. nih.gov | Provides both N-methylation and a D-chiral center. |

| Biological Target | Sec61 translocon (protein secretion inhibitor). nih.govmedchemexpress.com | Enables synthesis of analogs to study target interaction. |

| Therapeutic Potential | Antiproliferative (anticancer). medchemexpress.com | Used to create simplified, more drug-like analogs. nih.gov |

Development of Specific Peptide Analogs and Chemical Biological Probes

Beyond the total synthesis of the natural product itself, building blocks like this compound are indispensable for the development of peptide analogs and chemical probes. These tools are essential for elucidating the mechanisms of action of bioactive molecules and for creating new therapeutic leads with improved properties.

Furthermore, synthetic chemistry enables the creation of chemical probes to directly identify a molecule's cellular target. For Coibamide A, a synthetic photoaffinity probe, which incorporates a photoreactive group into the molecular structure, was used to covalently link the molecule to its binding partner in cells. This experiment successfully identified the α subunit of the Sec61 translocon as the direct target. nih.gov The synthesis of such sophisticated probes relies on the availability of a diverse toolkit of protected and modified amino acids, including D-enantiomers and N-methylated variants, to allow for the probe's construction without altering its fundamental recognition properties.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared, UV-Vis Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for the structural verification of N-Fmoc-N,O-dimethyl-D-serine.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons. Key resonances would include those from the aromatic protons of the fluorenyl group, the methine and methylene (B1212753) protons of the fluorenyl ring system, the α-proton and β-protons of the serine backbone, and sharp singlets for the N-methyl and O-methyl groups. researchgate.net The chemical shifts and coupling patterns of these signals provide definitive evidence for the compound's structure.

¹³C NMR: The carbon NMR spectrum complements the proton data, showing distinct signals for each carbon atom. This includes the carbonyl carbons of the Fmoc protecting group and the carboxylic acid, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the serine backbone and the methyl groups. nih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. nih.gov The IR spectrum of this compound would be characterized by specific absorption bands. For instance, strong carbonyl (C=O) stretching vibrations are expected for the urethane (B1682113) of the Fmoc group and the carboxylic acid. Other significant peaks would correspond to C-H stretching of the aromatic and aliphatic parts, N-H bending (if any residual non-methylated compound is present), and C-O stretching from the ether and carboxylic acid groups. nih.gov

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy is primarily used to detect the presence of the Fmoc chromophore. nih.gov The fluorenyl group has a strong UV absorbance, typically around 265 nm, which is often utilized for quantification in chromatographic methods. nih.gov The molar absorptivity at this wavelength is a key parameter for concentration determination.

| Technique | Expected Observations | Information Provided |

|---|---|---|

| ¹H NMR | Signals for Fmoc aromatic protons, serine backbone protons, N-methyl and O-methyl singlets. | Detailed proton environment and connectivity. |

| ¹³C NMR | Signals for carbonyl, aromatic, and aliphatic carbons. | Carbon skeleton confirmation. |

| Infrared (IR) | Characteristic C=O, C-H, and C-O stretching vibrations. | Identification of functional groups. |

| UV-Vis | Strong absorbance around 265 nm. | Presence of the Fmoc chromophore. |

Chromatographic Methods for Purity Assessment and Quantification (e.g., High-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for determining the purity of this compound and for its quantification in various samples.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of Fmoc-protected amino acids. mdpi.com A C18 column is typically used with a mobile phase gradient consisting of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. acs.org Purity is determined by integrating the peak area of the main compound and any impurities, detected via UV absorbance of the Fmoc group. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection specificity of mass spectrometry. nih.gov It is invaluable for confirming the identity of the compound by its mass-to-charge ratio (m/z) and for detecting impurities, even those that co-elute with the main peak in HPLC-UV. nih.gov The molecular formula of this compound is C₂₀H₂₁NO₅, with a molecular weight of 355.39 g/mol , which can be readily confirmed by MS. achemblock.com

While this compound is already derivatized, the quantification of its parent amino acid, N,O-dimethyl-D-serine, or other amino acids often involves a pre-column derivatization step to introduce a chromophore or fluorophore. The use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) is a widely adopted method for this purpose. researchgate.netfigshare.com

The reaction involves the nucleophilic attack of the amino group on the Fmoc-Cl reagent, typically in a borate (B1201080) buffer at an optimized pH (usually above 8), to form a stable, highly fluorescent Fmoc-amino acid derivative. researchgate.net This allows for sensitive detection by HPLC with either UV or fluorescence detectors. chem-soc.si The protocol is robust and has been successfully applied to quantify a wide range of amino acids in complex matrices. researchgate.netchem-soc.si The stability of the resulting derivatives at room temperature for at least 24 hours facilitates sample processing. researchgate.net

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | researchgate.netchem-soc.si |

| Mobile Phase A | Water with 0.1% TFA or Acetate/Phosphate Buffer | acs.orgresearchgate.net |

| Mobile Phase B | Acetonitrile | researchgate.net |

| Detection | UV (e.g., 265 nm) or Fluorescence | nih.govresearchgate.net |

| Flow Rate | ~1.0 mL/min | acs.org |

Advanced Mass Spectrometry Applications for Modified Peptides

When this compound is incorporated into a peptide, advanced mass spectrometry techniques are crucial for characterizing the final product. nih.gov Tandem mass spectrometry (MS/MS) is used to sequence the peptide and confirm the location of the modified residue. nih.gov Fragmentation methods like collision-induced dissociation (CID) can provide sequence information, although N-methylation can sometimes lead to atypical fragmentation patterns. nih.gov

More sophisticated fragmentation techniques, such as radical-directed dissociation (RDD), have shown particular sensitivity to the stereochemistry of the peptide backbone. researchgate.net RDD can generate distinct fragmentation patterns for peptides containing D-amino acids compared to their all-L counterparts, aiding in the unambiguous identification of D-amino acid-containing peptides (DAACPs). researchgate.net These methods are essential for characterizing complex peptides where modifications like N-methylation and stereochemical inversion are present.

Stereochemical Analysis Techniques for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of this compound is critical, as the presence of the L-enantiomer could have unintended biological consequences or complicate synthetic procedures.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most direct method for determining enantiomeric purity. phenomenex.comsigmaaldrich.com It involves using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. nih.gov Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and crown-ether-based CSPs have proven effective for separating D- and L-amino acid enantiomers, including their Fmoc-derivatives. nih.govphenomenex.comchromatographyonline.com The D-enantiomer of Fmoc-protected amino acids often elutes before the L-enantiomer on certain quinine-based CSPs. nih.gov

Derivatization with a Chiral Reagent: An alternative approach involves reacting the amino acid with a chiral derivatizing agent to form a pair of diastereomers. nih.govnih.gov These diastereomers have different physical properties and can be separated on a standard achiral RP-HPLC column. nih.gov Reagents such as (R)-1-Boc-2-piperidine carbonyl chloride or a combination of ortho-phthalaldehyde (OPA) and a chiral thiol like N-acetyl-L-cysteine (NAC) are used for this purpose. nih.govnih.gov Subsequent analysis by LC-MS/MS can provide sensitive and accurate quantification of each enantiomer. nih.govnih.gov

| Technique | Principle | Key Feature | Reference |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | Direct separation of enantiomers. | nih.govphenomenex.comchromatographyonline.com |

| Chiral Derivatization followed by HPLC/LC-MS | Formation of diastereomers which are separable on achiral columns. | Indirect separation; high sensitivity with LC-MS. | nih.govnih.govnih.gov |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Serine |

| D-Serine |

| L-Serine |

| 9-fluorenylmethyl chloroformate (Fmoc-Cl) |

| Acetonitrile |

| Trifluoroacetic acid (TFA) |

| (R)-1-Boc-2-piperidine carbonyl chloride |

| ortho-phthalaldehyde (OPA) |

| N-acetyl-L-cysteine (NAC) |

Advanced Spectroscopic and Computational Approaches

Conformational Analysis using Advanced Nuclear Magnetic Resonance Techniques (e.g., 2D NMR)

The conformational preferences of N-Fmoc-N,O-dimethyl-D-serine in solution can be thoroughly investigated using advanced Nuclear Magnetic Resonance (NMR) techniques. While one-dimensional NMR provides initial structural information, two-dimensional (2D) NMR experiments are crucial for a detailed conformational analysis. arxiv.org Methods such as Nuclear Overhauser Effect Spectroscopy (NOESY) allow for the determination of through-space proximities between protons, which is fundamental to defining the molecule's three-dimensional shape. arxiv.org

For this compound, key NOESY correlations would be expected between the protons of the fluorenylmethoxycarbonyl (Fmoc) group and the N-methyl and O-methyl groups of the serine backbone. The presence and intensity of these cross-peaks indicate the spatial arrangement and preferred rotamers around the various single bonds. The combination of NMR-derived distance restraints with molecular mechanics calculations can yield refined solution structures. doi.org This integrated approach is powerful for understanding how the bulky Fmoc protecting group and the N,O-dimethylation influence the local geometry of the amino acid. doi.org

Table 1: Hypothetical NOESY Correlations for Conformational Analysis of this compound This table illustrates potential through-space correlations that would be investigated to determine the molecule's preferred conformation in solution.

| Proton Group 1 | Proton Group 2 | Implied Proximity | Conformational Insight |

| Fmoc aromatic protons | N-Methyl protons | High | Indicates a folded or compact conformation where the Fmoc group is near the N-terminus. |

| N-Methyl protons | O-Methyl protons | Medium | Provides information on the torsion angle around the Cα-Cβ bond. |

| Cα-H | O-Methyl protons | Low | Helps define the orientation of the methoxyethyl side chain relative to the backbone. |

| Cα-H | N-Methyl protons | High | Constrains the geometry around the chiral center. |

Computational Modeling and Molecular Dynamics Simulations of this compound-containing Peptides

Computational modeling and molecular dynamics (MD) simulations offer powerful tools to explore the structural dynamics of peptides that incorporate this compound. nih.gov These simulations can predict how this modified amino acid affects the secondary structure, flexibility, and interaction potential of a peptide chain. nih.gov

An MD simulation would typically begin by constructing a model of the peptide solvated in a water box, with counterions added to neutralize the system. nih.gov The system is then minimized to remove steric clashes before being gradually heated to a target temperature. Following this, an equilibration phase is run, after which a production simulation is performed to collect trajectory data over an extended period, often nanoseconds to microseconds. mdpi.com Analysis of these trajectories can reveal stable conformations, hydrogen bonding patterns, and the distribution of backbone dihedral angles (φ, ψ) for the this compound residue. nih.gov These simulations are particularly valuable for understanding how the N-methylation restricts the conformational freedom of the peptide backbone, a feature known to influence the propensity for forming specific secondary structures like β-turns or helices. researchgate.net

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Peptide Containing this compound This table outlines a representative set of parameters used to set up and run an MD simulation to study peptide dynamics.

| Parameter | Value/Description | Purpose |

| Force Field | AMBER, CHARMM, or GROMOS | Describes the potential energy of the system's atoms and bonds. |

| Water Model | TIP3P or SPC/E | Provides a realistic representation of the aqueous solvent environment. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature to mimic laboratory conditions. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Simulation Time | 100-500 nanoseconds | Allows for sufficient sampling of conformational space to observe relevant dynamic events. |

| Time Step | 2 femtoseconds | The interval between successive calculations of forces and positions. |

Theoretical Studies on Reactivity and Selectivity in Synthetic Transformations

Theoretical studies, primarily using quantum mechanics calculations such as Density Functional Theory (DFT), can provide deep insights into the reactivity of this compound during peptide synthesis. These methods can model reaction pathways and transition states to predict the selectivity and potential for side reactions during coupling and deprotection steps. luxembourg-bio.com

In the context of Fmoc-based solid-phase peptide synthesis (SPPS), a major concern is the prevention of side reactions. nih.gov For serine derivatives, these can include racemization or the formation of by-products. Theoretical calculations can be employed to determine the activation energies for the desired peptide bond formation versus competing, undesired pathways. For instance, the N-methyl group on this compound introduces steric hindrance that can affect the rate of the coupling reaction. Computational models can quantify this steric effect and help in the selection of optimal coupling reagents that can overcome this hindrance without promoting side reactions. Furthermore, the stability of the Fmoc group under various basic conditions used for its removal can be modeled to predict the likelihood of premature deprotection or other base-catalyzed side reactions. luxembourg-bio.com

Table 3: Illustrative Theoretical Comparison of Reaction Barriers in Peptide Coupling This table provides a conceptual example of how theoretical calculations could be used to compare the energetics of a desired reaction versus a potential side reaction involving this compound.

| Reaction Pathway | Calculated Activation Energy (kJ/mol) | Implication |

| Desired Peptide Bond Formation | 75 | The intended reaction pathway for chain elongation. |

| Racemization of Cα center | 110 | A higher energy barrier suggests that racemization is less likely to occur under standard coupling conditions. |

| Side-chain related side reaction | 130 | A very high barrier indicates this pathway is kinetically unfavorable. |

Future Perspectives in Chemical Biology and Medicinal Chemistry

Expanding the Scope of N-Fmoc-N,O-dimethyl-D-serine in Novel Peptide Therapeutics

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy for enhancing the therapeutic properties of bioactive peptides. nih.govpeptide.compeptide.com The N-methylation of the peptide backbone introduces steric hindrance that can significantly increase resistance to proteolytic degradation by enzymes, thereby extending the in-vivo half-life of peptide drugs. peptide.comnbinno.commerckmillipore.com This modification also impacts the conformational flexibility of the peptide chain, which can lead to improved binding affinity, receptor selectivity, and even the conversion of a receptor agonist into an antagonist. nih.govpeptide.comnbinno.com

This compound is particularly promising due to the biological role of its parent amino acid, D-serine. D-serine is an endogenous co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic transmission and plasticity in the central nervous system. nih.govpnas.orgresearchgate.net Consequently, peptides designed with N,O-dimethyl-D-serine could be developed as potent and selective modulators of NMDA receptor activity. Such therapeutics could offer novel treatment avenues for neurological disorders where NMDA receptor function is dysregulated. nih.gov Furthermore, the increased lipophilicity imparted by methylation can enhance a peptide's ability to cross the blood-brain barrier, a critical challenge in developing drugs for central nervous system targets. nih.gov

While the L-isomer of N-Fmoc-N,O-dimethyl-serine has been utilized in the synthesis of coibamide A, a marine natural product with powerful antiproliferative effects, the D-enantiomer remains less explored. medchemexpress.comglpbio.com The future application of this compound could involve creating stereoisomeric analogs of known therapeutic peptides to probe structure-activity relationships and develop candidates with improved pharmacological profiles.

| Property | Advantage Conferred by N,O-dimethyl-D-serine | Potential Therapeutic Impact |

|---|---|---|

| Metabolic Stability | Increased resistance to proteolytic enzymes due to N-methylation. peptide.comnbinno.com | Longer in-vivo half-life, potentially reducing dosing frequency. |

| Bioavailability | Enhanced lipophilicity and stability may improve intestinal permeability. nih.govpeptide.com | Potential for improved oral availability of peptide drugs. nih.gov |

| Receptor Interaction | Conformational constraint can enhance binding affinity and selectivity. nbinno.com | Increased potency and reduced off-target side effects. |

| CNS Targeting | D-serine is a native NMDA receptor ligand; methylation may aid blood-brain barrier penetration. peptide.comnih.gov | Development of novel therapeutics for neurological and psychiatric disorders. |

Innovations in Stereocontrolled Synthesis and Derivatization Methodologies

The synthesis of peptides containing N-methylated amino acids presents unique challenges. nih.gov The steric bulk of the N-methyl group can significantly hinder the efficiency of peptide bond formation during solid-phase peptide synthesis (SPPS). researchgate.net Future research will likely focus on developing more robust and efficient coupling reagents and protocols to overcome this steric hindrance, ensuring high yields and purity. Innovations may include the refinement of reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the development of novel catalytic methods that facilitate amide bond formation at sterically demanding N-methylated centers. merckmillipore.com

Maintaining the stereochemical integrity of this compound during synthesis is paramount. nih.gov Minimizing racemization during activation and coupling steps is a critical area of ongoing research. merckmillipore.com The development of protocols with shorter preactivation times and optimized base conditions will be essential for the large-scale, high-purity synthesis of peptides containing this building block. merckmillipore.com

Advances in derivatization methodologies are also crucial for the characterization and quantification of peptides incorporating this compound. The Fmoc group itself is a useful handle for detection. nih.gov Established methods using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) for derivatization, followed by analysis with high-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-ESI-MS/MS), provide highly selective and sensitive quantification of amino acids. nih.govshimadzu.com Furthermore, chiral derivatization reagents, such as Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (L-FDLA), enable the precise separation and quantification of D- and L-amino acid enantiomers, which will be vital for quality control and metabolic studies of D-serine-containing peptides. researchgate.netmdpi.com

| Area | Challenge | Innovative Approach |

|---|---|---|

| Peptide Coupling | Steric hindrance from the N-methyl group slows reaction rates. researchgate.net | Use of high-efficiency coupling reagents (e.g., HATU/DIPEA); development of novel catalysts. merckmillipore.com |

| Stereocontrol | Risk of racemization during amino acid activation and coupling. merckmillipore.com | Optimized reaction conditions, minimal preactivation times, and advanced purification techniques. merckmillipore.comnih.gov |

| Analysis & Quantification | Accurate measurement of incorporation and enantiomeric purity. | LC-MS/MS methods using derivatization with Fmoc-Cl or chiral reagents like L-FDLA. nih.govmdpi.com |

Green Chemistry Approaches in Fmoc-Based Synthetic Strategies

Solid-phase peptide synthesis, the dominant method for creating peptides, has traditionally relied on large volumes of hazardous solvents, most notably N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). peptide.comrsc.org Growing environmental concerns are driving a shift towards more sustainable or "green" chemical practices in peptide synthesis. A major future direction is the replacement of these conventional polar aprotic solvents with safer, more environmentally benign alternatives. rsc.org

Recent studies have identified greener solvents, such as propylene (B89431) carbonate, that can effectively replace DMF in both the coupling and Fmoc-deprotection steps of SPPS without compromising the yield or purity of the final peptide. rsc.orgresearchgate.net The application of such solvents to syntheses involving this compound is a straightforward and impactful step towards reducing the environmental footprint of producing these specialized peptides.

| Strategy | Description | Environmental Benefit |

|---|---|---|

| Solvent Replacement | Substituting hazardous solvents like DMF and NMP with greener alternatives such as propylene carbonate. rsc.orgresearchgate.net | Reduces toxicity and environmental pollution associated with solvent waste. |

| Process Intensification | Combining reaction steps, such as "in situ Fmoc removal," to eliminate intermediate washing steps. peptide.com | Significantly decreases the total volume of solvent consumed per synthesis. |

| Atom Economy | Utilizing highly efficient coupling reagents and catalysts to maximize the incorporation of starting materials into the final product. | Minimizes the generation of chemical waste. |

Q & A

Q. What protocols ensure high-yield incorporation of this compound in automated SPPS?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.